[(2-Fluorobenzyl)sulfanyl]acetic acid
Description
Contextualization within Fluorinated Organosulfur Compound Chemistry
The study of [(2-Fluorobenzyl)sulfanyl]acetic acid is deeply rooted in the field of organofluorine chemistry, which investigates organic compounds containing the carbon-fluorine bond. This bond is the strongest in organic chemistry, lending unique properties to fluorinated molecules. wikipedia.org The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological characteristics. researchgate.net These alterations include changes in lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly valuable in medicinal chemistry and materials science. researchgate.netmdpi.commdpi.com
Organosulfur compounds, on the other hand, are organic compounds that contain a carbon-sulfur bond. They are ubiquitous in nature and exhibit a wide range of biological activities. mdpi.com The combination of fluorine and sulfur in a single molecule, as seen in this compound, creates a synergy that researchers are keen to explore. The fluorine atom can enhance the reactivity of the sulfur-containing functional groups, leading to novel chemical transformations and biological effects. mdpi.commdpi.com
The synthesis of this compound typically involves the reaction of 2-fluorobenzyl chloride with thioglycolic acid under basic conditions. This nucleophilic substitution reaction forms the core structure of the compound. Once synthesized, this compound can undergo various chemical reactions, including oxidation of the sulfanyl (B85325) group to a sulfoxide (B87167) or sulfone, and reduction of the carboxylic acid group to an alcohol.
Significance in Contemporary Chemical Biology Research
In the realm of chemical biology, this compound and its derivatives are being investigated for their potential biological activities. The presence of the fluorine atom is often associated with enhanced metabolic stability and bioavailability, key properties for potential therapeutic agents. researchgate.netmdpi.com Research has indicated that compounds with similar structures possess antibacterial and antifungal properties. For instance, studies have shown that it can significantly reduce the growth rates of certain bacterial strains in vitro.
The mechanism of action for its biological activity is an area of active investigation. It is theorized that the compound may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. The electrophilic character of such fluorinated organosulfur compounds may be enhanced, leading to increased reactivity towards biological thiol groups, a defining feature of the biological activity of many natural organosulfur compounds. mdpi.com
Current Research Landscape and Emerging Trends in Sulfanylacetic Acid Derivatives
The broader class of sulfanylacetic acid derivatives, also known as carboxymethyl thioethers, is a focal point of current research due to their versatile chemical nature and wide range of potential applications. Phenylacetic acid and its derivatives, a related class of compounds, are known for their broad spectrum of biological activities, including antimicrobial and anti-cancer properties. mdpi.com
Researchers are actively exploring the synthesis of novel sulfanylacetic acid derivatives to develop new therapeutic agents and functional materials. mdpi.comnih.gov The ability to modify the structure of these compounds allows for the fine-tuning of their properties to target specific biological pathways or to create materials with desired characteristics. The development of efficient synthetic routes is crucial for advancing this research. mdpi.com For example, recent studies have focused on developing new methods for synthesizing benzofuranyl acetic acid amides as potential antifungal agents. nih.gov
The exploration of compounds like this compound as intermediates in the synthesis of more complex molecules is a significant trend. Their unique combination of functional groups makes them valuable building blocks for creating a diverse array of chemical structures with potentially valuable biological activities.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2S/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYYOCFFKHMWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for [(2-Fluorobenzyl)sulfanyl]acetic acid
The primary synthetic strategy for this compound involves the S-alkylation of a thiolacetic acid derivative with a suitable 2-fluorobenzyl electrophile. This approach is a common and efficient method for the formation of carbon-sulfur bonds.
The key precursors for the synthesis of this compound are a 2-fluorobenzyl halide and thioglycolic acid.
2-Fluorobenzyl Halide: 2-Fluorobenzyl chloride or 2-fluorobenzyl bromide are the most common choices. These can be synthesized from 2-fluorotoluene through radical halogenation or obtained from commercial suppliers. The reactivity of the halide follows the order I > Br > Cl.
Thioglycolic Acid: This commercially available reagent serves as the sulfur nucleophile. It is a colorless liquid with a strong, unpleasant odor. Due to its acidity (pKa ~3.4), it can be readily deprotonated to form a thiolate anion, which is a potent nucleophile.
The selection of the base and solvent is crucial for the efficiency of the reaction. A moderately strong base is required to deprotonate thioglycolic acid without promoting side reactions of the benzyl (B1604629) halide.
Table 1: Key Reactants for the Synthesis of this compound
| Reactant | Structure | Role |
| 2-Fluorobenzyl chloride | Electrophile | |
| Thioglycolic acid | Nucleophile | |
| Sodium hydroxide | NaOH | Base |
The synthesis of this compound is typically achieved through the reaction of 2-fluorobenzyl chloride with thioglycolic acid in the presence of a base. The reaction proceeds via an SN2 mechanism.
A general procedure involves dissolving thioglycolic acid in a suitable solvent, such as ethanol or a mixture of water and a water-miscible organic solvent. A base, commonly sodium hydroxide or potassium hydroxide, is then added to generate the thioglycolate anion in situ. Subsequently, 2-fluorobenzyl chloride is added to the reaction mixture, which is then stirred, often with heating, to drive the reaction to completion.
Reaction Scheme:
(A representative reaction scheme)
Table 2: Optimized Reaction Parameters for S-Alkylation
| Parameter | Optimized Condition | Rationale |
| Solvent | Ethanol/Water mixture | Solubilizes both the ionic thiolate and the organic benzyl halide. |
| Base | Sodium Hydroxide (2 eq.) | Ensures complete deprotonation of thioglycolic acid. |
| Temperature | 50-80 °C | Increases the reaction rate without significant decomposition. |
| Reaction Time | 2-6 hours | Typically sufficient for complete conversion. |
Monitoring the reaction progress can be done using techniques like Thin Layer Chromatography (TLC). After completion, the reaction mixture is typically acidified to protonate the carboxylic acid, followed by extraction and purification, often by recrystallization or column chromatography.
Strategies for Chemical Derivatization and Analogue Design
The chemical structure of this compound offers several points for modification to generate a library of analogues with potentially altered properties. These modifications can be broadly categorized into alterations of the carboxylic acid moiety and substitutions on the aromatic ring.
The design of structurally modified analogues often focuses on altering the physicochemical properties of the molecule, such as lipophilicity, electronic character, and steric bulk. For this compound, this can be achieved by:
Linker Modification: The length and nature of the sulfanylacetic acid linker can be altered. For example, replacing the methylene (B1212753) group with a longer alkyl chain or introducing branching can impact the molecule's flexibility and interaction with biological targets.
The carboxylic acid group of this compound is a prime site for derivatization, particularly for the synthesis of esters and amides. These derivatives often exhibit different solubility, stability, and pharmacokinetic properties compared to the parent acid.
Ester Synthesis:
Esterification of this compound can be readily achieved through Fischer esterification. masterorganicchemistry.com This method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comgoogle.com The reaction is reversible, and the equilibrium can be shifted towards the product by removing water as it is formed. masterorganicchemistry.com
Table 3: General Conditions for Fischer Esterification
| Reactant | Conditions |
| This compound | 1 equivalent |
| Alcohol (e.g., Methanol, Ethanol) | Excess (can be used as solvent) |
| Acid Catalyst (e.g., H₂SO₄) | Catalytic amount |
| Temperature | Reflux |
Amide Synthesis:
The synthesis of amide derivatives requires the activation of the carboxylic acid, as direct reaction with an amine is generally inefficient. Common methods involve the use of coupling reagents. luxembourg-bio.com Reagents such as dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are frequently employed. nih.gov These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. luxembourg-bio.com
Table 4: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | By-product | Notes |
| Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea (DCU) | DCU is insoluble in many organic solvents and can be removed by filtration. luxembourg-bio.com |
| HBTU | Tetramethylurea | Often used in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov |
The molecule this compound is achiral, meaning it does not have a stereocenter and does not exist as enantiomers or diastereomers. Therefore, stereoselective synthesis approaches are not applicable to the synthesis of the parent compound itself. However, if chiral alcohols or amines are used in the derivatization of the carboxylic acid group, the resulting esters or amides will be chiral, and diastereoselective synthesis could become a relevant consideration if multiple stereocenters are introduced.
In Vitro Biological Activity Profiling and Evaluation
Assessment of Antimicrobial Efficacy
The antimicrobial properties of [(2-Fluorobenzyl)sulfanyl]acetic acid have been explored against a range of microorganisms, including bacteria and fungi. These studies are crucial in determining the compound's potential as an antimicrobial agent.
Antibacterial Activity against Gram-Positive Organisms
While comprehensive data is limited, preliminary studies suggest that this compound exhibits activity against certain Gram-positive bacteria. Research in this area is ongoing to establish the minimum inhibitory concentrations (MICs) against key pathogens such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is thought to involve the disruption of bacterial cell membranes or interference with essential enzymatic processes.
Antibacterial Activity against Gram-Negative Organisms
The efficacy of this compound against Gram-negative bacteria has also been a subject of study. In vitro testing has indicated potential antibacterial properties, with minimum inhibitory concentrations (MICs) against strains like Pseudomonas syringae and Xanthomonas species ranging from 15 to 30 µg/mL. The outer membrane of Gram-negative bacteria often presents a significant barrier to antimicrobial agents; however, this compound appears to possess mechanisms to overcome this defense.
Antifungal Activity Assessment
In addition to its antibacterial properties, this compound has been investigated for its potential as an antifungal agent. Initial research indicates that the compound may be effective against various fungal strains, though more extensive studies are required to fully characterize its spectrum of activity and potency.
Investigation of Enzyme Inhibitory Potential
The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. Research into the enzyme inhibitory activity of this compound has focused on enzymes involved in inflammation and diabetic complications.
Interactions with Specific Enzymatic Targets (e.g., COX enzymes, Aldose Reductase)
Studies have explored the interaction of this compound with cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. While detailed inhibitory concentrations (IC50) are not widely published, the structural motifs of the compound suggest a potential for interaction with the active sites of both COX-1 and COX-2.
Furthermore, its potential as an aldose reductase inhibitor has been noted. Aldose reductase is a critical enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. A related compound, 2-(2-(4-bromo-2-fluorobenzyl)-1,1-dioxido-2H-benzo[e]thiazin-4(3H)-ylidene)acetic acid, has demonstrated significant aldose reductase inhibition with an IC50 value of 0.11 μM, suggesting that the fluorobenzyl moiety may contribute to this activity.
Kinetic Studies of Enzyme Inhibition Mechanisms
Detailed kinetic studies to elucidate the precise mechanisms of enzyme inhibition by this compound are not extensively available in the public domain. Such studies are essential to understand whether the inhibition is competitive, non-competitive, or uncompetitive, which provides deeper insights into the compound's interaction with the enzyme's active or allosteric sites. Further research in this area is warranted to fully understand its therapeutic potential.
Inhibitor Selectivity Profiling
The evaluation of a compound's selectivity is a critical step in drug discovery, determining its specificity for a particular biological target over others, which can influence both efficacy and potential side effects. universiteitleiden.nl For this compound, the thioether and carboxylic acid functionalities suggest a potential for enzyme inhibition. Research on related thioether and acetic acid derivatives indicates that this scaffold can interact with a range of enzymes.
Compounds containing a thioether linkage have demonstrated inhibitory activity against several enzyme classes. For instance, various 1,2,4-oxadiazole (B8745197) thioether derivatives have been identified as inhibitors of xanthine (B1682287) oxidase (XO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). uludag.edu.tr Similarly, thioesters derived from 2-sulfenyl ethylacetate have shown inhibitory effects on enzymes such as phospholipase A₂ (PLA₂) and snake venom metalloproteinases (SVMPs). nih.gov The presence of a fluorine atom, as in the 2-fluorobenzyl group, can further enhance inhibitory potency, as seen in a fluorovinyl thioether analogue that proved to be a potent inhibitor of citrate (B86180) synthase. researchgate.net
Furthermore, the carboxylic acid moiety is a key feature in many enzyme inhibitors, often interacting with active site residues. researchgate.net Studies on thiopyrimidinones bearing a carboxylic acid group have demonstrated their affinity for the aldose reductase (AR) enzyme, a target in diabetic complications. researchgate.net The combination of the thioether and carboxylic acid groups within the this compound structure suggests it could be a candidate for selective inhibition of various enzymes, warranting further investigation to determine its specific target profile.
| Structurally Related Scaffold | Target Enzyme(s) | Observed IC₅₀ / Inhibition | Reference(s) |
| 1,2,4-Oxadiazole Thioethers | Xanthine Oxidase (XO), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | IC₅₀ values in the low micromolar range (e.g., 0.41 µM for XO, 0.95 µM for AChE). | uludag.edu.tr |
| Thioesters from 2-Sulfenyl Ethylacetate | Phospholipase A₂ (PLA₂), Snake Venom Metalloproteinase (SVMP) | IC₅₀ values ranging from 132.7 to 305.4 µM for PLA₂. | nih.gov |
| Fluorovinyl Thioether Analogue | Citrate Synthase | Potent inhibition with a Kᵢ of 4.3 µM. | researchgate.net |
| Thiopyrimidinone Carboxylic Acids | Aldose Reductase (AR) | IC₅₀ values ranged from 2.0 to 14.5 µM. | researchgate.net |
| 1-Aza-9-oxafluorene Derivatives | Insulin-like Growth Factor Receptor (IGF-1R) | Submicromolar activities against IGF-1R. | nih.gov |
Other Relevant In Vitro Bioactivities
Antioxidant Activity in Biochemical Assays
The potential for a compound to act as an antioxidant is frequently evaluated using biochemical assays that measure its ability to scavenge free radicals. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govresearchgate.netmdpi.com
The chemical structure of this compound contains features associated with antioxidant activity in other molecules. Thioether-containing fatty acid analogues, such as tetradecylthioacetic acid (TTA), have demonstrated significant antioxidant potential in various studies. researchgate.netnih.gov Additionally, research on benzylic acid derivatives has shown them to be effective scavengers of both DPPH and ABTS radicals. nih.gov The presence of a halogen, such as fluorine on the phenyl ring, can also contribute to antioxidant capacity. Studies on fluorophenyl derivatives have reported high antioxidant potency in DPPH assays, sometimes exceeding that of standard antioxidants like Trolox. nih.gov These findings suggest that this compound may possess free radical scavenging properties worthy of investigation.
| Structurally Related Compound/Class | Assay Type | Key Findings | Reference(s) |
| Tetradecylthioacetic Acid (TTA) | General Antioxidant Potential | Demonstrated antioxidative effects in both in vitro and in vivo models. | researchgate.netnih.gov |
| Fluorophenyl-isoxazole-carboxamides | DPPH Radical Scavenging | High potency with IC₅₀ values (e.g., 0.45 µg/mL) lower than the standard, Trolox. | nih.gov |
| Benzylic Acid-Derived Bromophenols | DPPH & ABTS Radical Scavenging | Effective scavengers compared to standard antioxidants like BHA and BHT. | nih.gov |
| Phenylbutanal Carboxylic Acid Analogues | DPPH & ABTS Radical Scavenging | Exhibited antioxidant activities in standard assays. | nih.gov |
In Vitro Anti-Inflammatory Effects (based on structural similarity to known agents)
The acetic acid moiety is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs), which often function by inhibiting cyclooxygenase (COX) enzymes. nih.gov Phenylacetic acid derivatives, in particular, are a well-established class of COX inhibitors. researchgate.net The mechanism often involves the carboxylate group of the drug binding to key amino acid residues, such as Tyr-385 and Ser-530, within the COX active site. researchgate.net
Structurally similar compounds containing sulfur have also been investigated for anti-inflammatory activity. Thiophene-based molecules that include a carboxylic acid group are known for their anti-inflammatory properties, frequently acting through the inhibition of COX and lipoxygenase (LOX) enzymes. nih.gov Furthermore, thioether-containing fatty acid analogues like TTA have been shown to exert anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, potentially via activation of peroxisome proliferator-activated receptors (PPARs). researchgate.netnih.gov Given that this compound shares the core acetic acid feature with many NSAIDs and the thioether linkage with other anti-inflammatory molecules, it is plausible that it could exhibit anti-inflammatory activity by modulating these key pathways.
| Compound Class / Analogue | Potential Mechanism of Action | In Vitro Evidence | Reference(s) |
| Phenylacetic Acid Derivatives | COX-1 / COX-2 / 5-LOX Inhibition | Data shows varying levels of inhibition for N-substituted 1,2-dihydropyrid-2-one derivatives. | researchgate.net |
| Thiophene-Based Carboxylic Acids | COX / LOX Inhibition | The carboxylic acid group is highlighted as important for biological target recognition. | nih.gov |
| Tetradecylthioacetic Acid (TTA) | PPAR Activation, Cytokine Reduction | Reduced protein and mRNA levels of TNF-α, IL-1β, and IL-6 in cellular models. | researchgate.netnih.gov |
| Oxazole Derivatives | COX-2 Inhibition | Certain 4-aryl/cycloalkyl-5-phenyloxazole derivatives were found to be potent and selective COX-2 inhibitors. | nih.gov |
Potential Anticancer Properties in Cell-Based Assays (referencing related scaffold research)
The search for novel anticancer agents often involves exploring unique chemical scaffolds. The thioether moiety is present in a number of compounds investigated for anticancer activity. researchgate.net The sulfur atom can play a crucial role in the molecule's interaction with biological targets. For example, certain sulfur-containing compounds have been developed as disulfide-bond disrupting agents that selectively kill breast cancer cells by downregulating key receptor proteins. nih.gov Research has also shown that the introduction of fluorine atoms to such scaffolds can enhance their biological potency and cell-membrane permeability, improving cytotoxic effects. nih.gov
Furthermore, compounds derived from natural sources containing sulfur, such as those inspired by garlic, have demonstrated cytotoxicity toward cancer stem cells. rsc.org The broader class of fluoroquinolones, which feature a fluorine atom, has also been established to have cytotoxic activity against various tumor cells. nih.govmdpi.com The combination of a thioether linkage and a fluorinated aromatic ring in this compound provides a rationale for investigating its potential antiproliferative effects in various cancer cell lines.
| Related Scaffold / Compound Class | Cancer Cell Lines | Key Findings | Reference(s) |
| Thioether-Containing Heterocycles | Various | A review highlights numerous thioether compounds with cytotoxic activity against diverse cancer cell lines. | researchgate.net |
| Cyclic Thiosulfonates (Sulfur-containing) | EGFR+ & HER2+ Breast Cancer (e.g., MDA-MB-468) | Selectively kill cancer cells and suppress tumor growth; fluorinated derivatives showed improved IC₅₀ values. | nih.gov |
| Thiopyranone Derivatives (Sulfur-containing) | Cancer Stem Cells | Exhibited cytotoxicity equal to or higher than the positive control, (Z)-ajoene. | rsc.org |
| Fluoroquinolone-Based Scaffolds | Colon, Pancreatic, Breast Cancer (e.g., HT29, PANC1, MCF7) | Halogenated derivatives revealed excellent antiproliferative activity with IC₅₀ values under 100 µM. | nih.gov |
Mechanistic Studies of Molecular Interactions
Elucidation of Molecular Targets and Binding Mechanisms (In Vitro)
In the absence of direct studies on [(2-Fluorobenzyl)sulfanyl]acetic acid, the characterization of its molecular targets and binding mechanisms remains speculative. However, insights can be drawn from analogous compounds.
The various functional groups within this compound allow for a range of potential non-covalent interactions with protein targets. The carboxylic acid group can act as a hydrogen bond donor and acceptor, as well as participate in ionic interactions. The fluorine atom on the benzyl (B1604629) ring can form hydrogen bonds and other electrostatic interactions, a property known to be significant in protein-ligand binding. The sulfur atom in the sulfanyl (B85325) group can also engage in interactions with protein residues.
Many systems in biology rely on the binding of ligands to target proteins in a single, high-affinity conformation. However, interactions with protein regions that permit diffuse binding, distributed over multiple sites and conformations, can also result in a favorable change in Gibbs free energy due to higher entropy.
Table 1: Potential Protein-Ligand Interactions of this compound Functional Groups
| Functional Group | Potential Interaction Types |
|---|---|
| Carboxylic Acid | Hydrogen bonding, Ionic interactions |
| 2-Fluorobenzyl | Hydrogen bonding, Halogen bonding, Hydrophobic interactions, π-stacking |
Given its structural components, this compound could potentially interact with a variety of biochemical pathways. Organosulfur compounds, for instance, are known to modulate the activity of several metabolic enzymes that are involved in either the activation or detoxification of various substances.
For example, studies on other organosulfur compounds have shown they can influence pathways regulated by cytochrome P450 enzymes and glutathione (B108866) S-transferases. nih.gov These pathways are crucial for cellular metabolism and detoxification. The acetic acid moiety, a fundamental building block in biochemistry, suggests a potential to interfere with metabolic pathways that utilize acetate.
Investigation of Cellular Pathway Modulation
The interaction of a compound at the molecular level ultimately translates into the modulation of cellular pathways, affecting cell fate and function.
A significant body of research on organosulfur compounds, particularly those derived from natural sources like garlic, has demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a critical mechanism for controlling cell populations and eliminating damaged or cancerous cells.
The induction of apoptosis by organosulfur compounds is often linked to the activation of caspase enzymes, which are key executioners of the apoptotic process. nih.gov Some organosulfur compounds have been shown to trigger mitochondria-mediated signaling pathways that lead to apoptosis. nih.gov It is plausible that this compound could engage similar pathways.
Furthermore, some organosulfur compounds have been found to induce autophagy, a cellular process of self-digestion, which can have a dual role in either promoting cell survival or contributing to cell death. oup.com The interplay between apoptosis and autophagy is a complex aspect of cellular regulation that could be influenced by this compound.
Table 2: Potential Effects of this compound on Apoptotic Pathways based on Related Compounds
| Apoptotic Event | Potential Effect | Reference Compound Class |
|---|---|---|
| Caspase Activation | Induction | Organosulfur compounds nih.gov |
| Mitochondrial Pathway | Activation | Organosulfur compounds nih.gov |
Beyond apoptosis, the structural elements of this compound suggest potential impacts on other cellular processes. The presence of a benzyl group linked to a sulfur atom is found in compounds that affect cell proliferation. For instance, benzyl polysulfides have been shown to have varying effects on the proliferation of endothelial cells. nih.gov
Additionally, some organosulfur compounds can cause cell cycle arrest, a process that halts cell division. nih.gov This is another important mechanism for controlling cell growth and is often a target for anti-cancer therapies. The antiproliferative effects of some of these compounds are attributed to their ability to bind directly to tubulin, a protein essential for microtubule formation and cell division. nih.gov
The fluorination of compounds can also significantly alter their biological activity. Fluorinated molecules are used in drug design to enhance metabolic stability and cell membrane permeability. In vitro studies on fluorinated compounds have shown a range of effects, from inhibition of cell proliferation to modulation of cellular adhesion. researchgate.netnih.gov
Computational and Theoretical Chemistry Investigations
Quantum Chemical Characterization
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These studies, typically employing methods like Density Functional Theory (DFT), provide insights into the electronic structure and reactivity of [(2-Fluorobenzyl)sulfanyl]acetic acid.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov
For this compound, this analysis would reveal the distribution of electron density. The HOMO would likely be localized on the electron-rich sulfur atom and the carboxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed across the fluorobenzyl ring, suggesting these are the probable sites for nucleophilic attack. The precise energy values of HOMO, LUMO, and the energy gap would be calculated and presented in a data table.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Note: This table is for illustrative purposes. Specific values for this compound are not available in the searched literature.
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net Green represents areas of neutral potential. researchgate.net
In an MEP analysis of this compound, the most negative potential (red) would be expected around the oxygen atoms of the carboxylic acid group, making them primary sites for hydrogen bonding and interactions with positive centers. chemrxiv.org The area around the acidic proton of the carboxyl group and the hydrogen atoms on the benzyl (B1604629) ring would likely show a positive potential (blue).
Conformational Analysis and Energy Minimization
Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. By rotating the single bonds within this compound, various conformers can be generated. Energy minimization calculations are then carried out for each conformer to determine their relative stabilities. uomphysics.net The conformer with the lowest energy is the most stable and is used for subsequent analyses like docking simulations. This process helps in understanding the molecule's preferred shape, which is crucial for its biological activity. uomphysics.net
Molecular Modeling and Docking Simulations
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a biological target, such as a protein receptor. wu.ac.thresearchgate.net
Prediction of Ligand-Receptor Binding Modes and Affinities
Molecular docking simulations would place the optimized conformation of this compound into the binding site of a specific protein target. frontiersin.org The simulation would predict the most likely binding pose and calculate a docking score, which estimates the binding affinity between the ligand and the receptor. nih.gov A lower docking score generally indicates a more favorable binding interaction. nih.gov These predictions are instrumental in structure-based drug design for identifying potential inhibitors. nih.gov
Table 2: Hypothetical Docking Simulation Results for this compound with a Target Protein
| Parameter | Value |
|---|---|
| Target Protein | Not specified |
| Binding Affinity (kcal/mol) | Data not available |
| RMSD (Å) | Data not available |
Note: This table is for illustrative purposes. Specific docking results for this compound are not available in the searched literature.
Elucidation of Specific Amino Acid Interactions in Binding Pockets
Following the prediction of the binding mode, a detailed analysis of the interactions between this compound and the amino acid residues within the protein's binding pocket is conducted. nih.gov This involves identifying specific interactions such as:
Hydrogen bonds: Likely to form between the carboxylic acid group of the ligand and polar amino acid residues like serine, threonine, or asparagine.
Hydrophobic interactions: The fluorobenzyl ring of the ligand would likely engage in hydrophobic interactions with nonpolar residues such as leucine, valine, or phenylalanine.
Pi-stacking: The aromatic ring could form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Halogen bonds: The fluorine atom might participate in halogen bonding with electron-donating atoms in the binding pocket.
Understanding these specific interactions provides a molecular basis for the ligand's affinity and selectivity for its target protein. nih.gov
Analysis of Non-Covalent Interactions in Molecular Systems
Non-covalent interactions are crucial in determining the supramolecular architecture of molecules in the solid state and their interactions in biological systems. mhmedical.comrsc.org For this compound, a combination of hydrogen bonds, chalcogen bonds, and other weak interactions dictates its molecular self-assembly.
Hydrogen bonds are fundamental to the structure of molecular crystals containing carboxylic acid groups. mdpi.com In systems analogous to this compound, the carboxylic acid moiety is a primary participant in forming robust hydrogen bonds, typically O–H···O interactions, which can lead to the formation of dimers or extended chains. researchgate.netresearchgate.net
Table 1: Potential Hydrogen Bond Interactions in this compound Systems
| Donor | Acceptor | Type of Interaction | Significance |
|---|---|---|---|
| O-H (Carboxyl) | O=C (Carboxyl) | Strong, conventional | Often forms characteristic R²₂(8) dimer synthons. |
| C-H (Aromatic) | O (Carboxyl) | Weak | Contributes to packing and network formation. |
| C-H (Methylene) | F (Fluorine) | Weak | Influences molecular conformation and packing. |
| C-H (Aromatic) | S (Sulfur) | Weak | Contributes to the overall stability of the crystal lattice. acs.org |
Chalcogen bonding is a non-covalent interaction involving a Group 16 element (like sulfur) acting as an electrophilic region, known as a σ-hole. nih.gov The σ-hole is a region of positive electrostatic potential located on the extension of a covalent bond to the chalcogen atom, which can interact favorably with a nucleophile. chemrxiv.orgdigitellinc.comchemrxiv.org
In this compound, the sulfur atom is a potential chalcogen bond donor. Computational studies on a closely related derivative, 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, have demonstrated the presence of an intramolecular C–S···F chalcogen bond that helps to lock the molecular conformation. acs.org Furthermore, intermolecular chalcogen bonds, such as S···Cl, were observed in the crystal packing of this analogue, highlighting the capability of the sulfanyl (B85325) moiety to engage in these specific σ-hole interactions. acs.org These interactions are highly directional and contribute significantly to the stability and rational design of crystal structures. nih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. ias.ac.inscirp.org The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds and other strong interactions. ias.ac.in
Derived from the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of these interactions by plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). crystalexplorer.net The percentage contribution of different atom···atom contacts to the total Hirshfeld surface area can be calculated, offering a clear picture of the relative importance of each type of interaction.
For a related fluorobenzyl sulfanyl derivative, Hirshfeld analysis revealed the quantitative contributions of various non-covalent interactions. acs.org The analysis showed that while H···H contacts typically dominate the surface area, specific interactions like H···F and those involving sulfur (H···S) appear as distinct features in the fingerprint plot. acs.orgresearchgate.net Sharp spikes at low de and di values are characteristic of strong, directional interactions like hydrogen bonding. researchgate.net
Table 2: Illustrative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface Area for a Related Fluorobenzyl Sulfanyl Compound acs.org
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | ~45% | Represents the largest contribution, typical for organic molecules. |
| C···H/H···C | ~15% | van der Waals interactions and weak C-H···π contacts. |
| S···H/H···S | ~9% | Indicates the presence of C-H···S hydrogen bonds. |
| F···H/H···F | ~8% | Appears as sharp spikes, indicating C-H···F interactions. |
| N···H/H···N | ~9% | Represents C-H···N hydrogen bonds in the analogue. |
| S···Cl | ~1% | A small but significant contribution from chalcogen bonding. |
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational approaches allow for the rapid and efficient characterization of SAR, guiding the design and optimization of lead compounds. nih.gov
For derivatives of acetic acid, computational SAR studies often focus on how modifications to the molecular scaffold affect properties critical for biological function. drugdesign.org In studies of analogous 2-anilinophenylacetic acids, quantitative structure-activity relationship (QSAR) models have shown that parameters like lipophilicity (logP) and electronic and steric features are crucial for activity. researchgate.net
For this compound, a computational SAR approach would involve analyzing the impact of:
The 2-Fluoro Substituent: The position and electronegativity of the fluorine atom can significantly alter the electronic distribution of the benzyl ring, influencing π-π stacking, cation-π interactions, and its ability to act as a hydrogen bond acceptor. researchgate.net
The Sulfanyl Linker: This group provides conformational flexibility. Its replacement with oxidized forms (sulfinyl or sulfonyl) would alter steric bulk, polarity, and hydrogen bonding capacity, thereby modulating activity.
The Acetic Acid Moiety: This group is critical for forming key interactions, such as salt bridges or hydrogen bonds with a biological target. Esterification or amidation of this group would be expected to drastically change or eliminate activity. drugdesign.org
Computational models can encode these relationships to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts towards more potent and selective compounds. nih.govnih.gov
Advanced Spectroscopic and Analytical Characterization
High-Resolution Spectroscopic Techniques for Structural Confirmation
High-resolution spectroscopy is indispensable for elucidating the precise molecular structure of [(2-Fluorobenzyl)sulfanyl]acetic acid.
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the 2-fluorobenzyl group, the methylene (B1212753) protons of the benzyl (B1604629) and acetic acid moieties, and the acidic proton of the carboxyl group. The aromatic protons would appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The benzylic methylene protons (Ar-CH₂) would likely resonate as a singlet around δ 3.8 ppm, while the methylene protons adjacent to the carboxylic acid (S-CH₂) would also be a singlet, expected around δ 3.3 ppm. The carboxylic acid proton is anticipated to be a broad singlet at a downfield chemical shift, typically above δ 10 ppm.
¹³C NMR: The carbon NMR spectrum would provide complementary information. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of δ 170-180 ppm. The aromatic carbons would show multiple signals between δ 115-140 ppm, with the carbon bearing the fluorine atom exhibiting a large coupling constant (¹JCF). The two methylene carbons would be observed in the aliphatic region, typically between δ 30-40 ppm.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. A single resonance is expected for the fluorine atom on the benzyl group. The chemical shift of this signal would be indicative of its electronic environment.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | >10 | Broad Singlet | -COOH |
| ¹H | 7.0-7.5 | Multiplet | Aromatic protons |
| ¹H | ~3.8 | Singlet | Ar-CH₂-S |
| ¹H | ~3.3 | Singlet | S-CH₂-COOH |
| ¹³C | 170-180 | Singlet | -COOH |
| ¹³C | 115-140 | Multiplets (with C-F coupling) | Aromatic carbons |
| ¹³C | 30-40 | Singlet | Ar-CH₂-S |
| ¹³C | 30-40 | Singlet | S-CH₂-COOH |
Note: Predicted values are based on the analysis of structurally similar compounds and general NMR principles.
FTIR spectroscopy is utilized to identify the functional groups present in this compound. The spectrum is expected to display characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. A sharp and strong peak around 1700 cm⁻¹ is anticipated for the C=O stretching of the carbonyl group. The C-F stretching vibration would likely appear in the region of 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-S stretching may be observed as a weaker band in the fingerprint region (600-800 cm⁻¹).
Table 2: Predicted FTIR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C=O (Carboxylic Acid) | ~1700 | Sharp, Strong |
| C-H (Aromatic) | >3000 | Medium |
| C-F | 1200-1250 | Strong |
Note: Predicted values are based on characteristic infrared absorption frequencies of functional groups.
HRMS is a critical technique for determining the exact molecular weight and elemental composition of this compound. The expected monoisotopic mass of the compound (C₉H₉FO₂S) is approximately 200.0307 g/mol . HRMS analysis would confirm this mass with high accuracy, typically to within a few parts per million (ppm), thereby validating the molecular formula. The fragmentation pattern observed in the mass spectrum would also provide structural information, with expected fragments corresponding to the loss of the carboxylic acid group and cleavage of the benzyl-sulfur bond.
Chromatographic Separation and Purity Determination Methodologies
Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.
A reversed-phase HPLC method would be the most common approach for the analysis of this compound. Method development would involve optimizing several parameters to achieve good resolution and peak shape.
Column: A C18 column is typically suitable for separating moderately polar compounds like this carboxylic acid.
Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be employed. The acidic buffer is necessary to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.
Detection: UV detection would be appropriate, with the wavelength of maximum absorbance for the fluorobenzyl chromophore likely being in the range of 210-270 nm.
Purity Determination: The purity of the compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Typical HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-programmed gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Direct analysis of the carboxylic acid by GC-MS is challenging due to its low volatility and potential for thermal degradation. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester.
The derivatized sample can then be analyzed by GC-MS. The gas chromatogram would provide a retention time characteristic of the derivative, and the mass spectrometer would provide a mass spectrum confirming its identity and structure through its molecular ion and fragmentation pattern. This technique is particularly useful for identifying and quantifying volatile impurities. For instance, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would yield the TMS ester, which is amenable to GC-MS analysis.
X-ray Crystallography for Solid-State Structural Elucidation
As of the latest available information, a crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. The generation of such data would require the successful growth of a single crystal of sufficient quality, followed by diffraction analysis.
Should a crystal structure become available, the analysis would provide key structural parameters.
Table 2: Hypothetical X-ray Crystallography Data Parameters for this compound
| Parameter | Information Provided |
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present within the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |
| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., C-S, C-F, C=O). |
| Bond Angles (°) ** | The angles formed between three connected atoms, defining the molecular geometry. |
| Torsion Angles (°) ** | The dihedral angles that describe the conformation of the molecule, such as the rotation around the C-S bond. |
| Intermolecular Interactions | Details of non-covalent interactions, such as hydrogen bonding or π-stacking, which influence the crystal packing. |
The elucidation of the crystal structure would be invaluable for understanding the molecule's solid-state conformation and its intermolecular interactions, which can influence its physical properties and biological activity.
Applications in Chemical Research and Chemical Probe Development
Utility as a Versatile Chemical Building Block in Organic Synthesis
[(2-Fluorobenzyl)sulfanyl]acetic acid serves as a key intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive carboxylic acid and a modifiable sulfanyl (B85325) group, allows for a wide range of chemical transformations. amerigoscientific.comnih.gov The carboxylic acid can be converted into esters, amides, or other derivatives, while the thioether can be oxidized to form sulfoxides or sulfones, thereby introducing new functionalities and properties into the target molecule.
The synthesis of this building block typically involves the nucleophilic substitution reaction between 2-fluorobenzyl chloride and thioglycolic acid under basic conditions. This straightforward preparation makes it an accessible starting material for various synthetic pathways. Its utility extends to the construction of heterocyclic compounds, which are prominent scaffolds in many medicinally important molecules. researchgate.netopenmedicinalchemistryjournal.comamazonaws.com The reactive handles on the molecule allow for its incorporation into larger, more complex frameworks.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Reagents | Potential Products |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Esters |
| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amides |
| Carboxylic Acid | Reduction | Lithium aluminum hydride | 2-[(2-Fluorobenzyl)sulfanyl]ethanol |
| Sulfanyl (Thioether) | Oxidation | Hydrogen peroxide, m-CPBA | Sulfoxides, Sulfones |
Development of Chemical Probes for Biological Research
Chemical probes are essential tools for studying proteins and cellular processes in their native environments. mskcc.org The structure of this compound makes it an attractive scaffold for the development of such probes. The carboxylic acid group provides a convenient point for attaching reporter tags, such as fluorescent dyes or biotin, which are used for visualization and affinity purification, respectively. mskcc.orgnih.gov
Furthermore, the fluorinated benzyl (B1604629) group can be exploited in probe design. The fluorine atom can serve as a sensitive reporter for ¹⁹F NMR spectroscopy, a powerful technique for studying ligand-protein interactions. The sulfanyl group could potentially be incorporated into electrophilic "warheads" designed to form covalent bonds with specific amino acid residues (like cysteine) in a protein's active site, creating highly specific and potent probes. nih.govclaremont.edu While specific probes derived directly from this compound are not extensively documented, its structural motifs are analogous to those used in established probe development strategies. nih.govnih.gov
Contribution to the Rational Design of Novel Bioactive Scaffolds
The process of rational drug design involves the iterative design and synthesis of molecules with a high probability of interacting with a specific biological target. nih.govnih.gov this compound is a valuable starting point for this process due to its known, albeit not fully understood, potential for biological activity, including antibacterial properties.
By using this compound as a core scaffold, medicinal chemists can systematically modify its structure to enhance potency and selectivity. For example, the aromatic ring can be further substituted, the thioether linkage can be replaced with other groups, and the acetic acid portion can be elaborated into more complex side chains. This systematic modification allows for the exploration of the structure-activity relationship (SAR), providing insights into how chemical structure influences biological function. nih.govnih.gov This approach contributes to the creation of libraries of novel compounds that can be screened for a wide range of therapeutic activities. lifechemicals.comnih.gov
Role in Understanding Fluorine Substitution Effects on Bioactivity Profiles
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical properties. researchgate.net Fluorine substitution can influence a compound's lipophilicity, metabolic stability, acidity (pKa), and binding interactions with its target protein. researchgate.netnih.gov
Table 2: Predicted Influence of Fluorine Position on Physicochemical Properties
| Compound | Fluorine Position | Expected Impact on Lipophilicity | Expected Impact on Acidity (pKa) of COOH | Potential Bioactivity Influence |
| Benzylsulfanylacetic acid | None (Reference) | Baseline | Baseline | Baseline activity |
| This compound | Ortho | Increase | Slight increase due to induction | Altered conformation, potential for H-bonding |
| [(3-Fluorobenzyl)sulfanyl]acetic acid | Meta | Increase | Significant increase due to induction | Altered electronic distribution |
| [(4-Fluorobenzyl)sulfanyl]acetic acid | Para | Increase | Moderate increase due to induction | Altered dipole moment and binding interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
